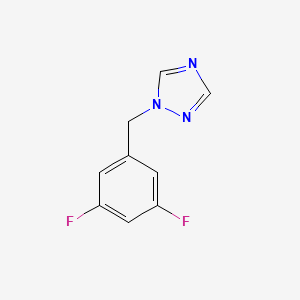

1-(3,5-difluorobenzyl)-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

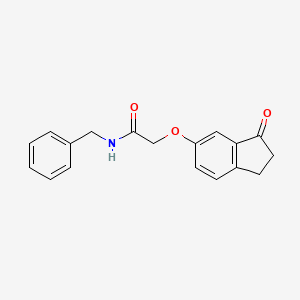

The compound “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The 3,5-difluorobenzyl group is a benzyl group substituted with two fluorine atoms at the 3rd and 5th positions .

Molecular Structure Analysis

The molecular structure of “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” would consist of a 1,2,4-triazole ring attached to a 3,5-difluorobenzyl group. The presence of the fluorine atoms and the aromatic ring could influence the compound’s reactivity and interactions .Chemical Reactions Analysis

The chemical reactions of “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” would depend on the specific conditions and reagents present. The 1,2,4-triazole ring is known to participate in various reactions, including alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s stability and lipophilicity .Scientific Research Applications

Antimicrobial Applications

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities against both bacterial and fungal strains. A study by Jadhav et al. (2017) discussed the creation of novel compounds with moderate to good antimicrobial activities, showcasing the potential of triazole derivatives in combating microbial infections (Jadhav et al., 2017).

Supramolecular and Coordination Chemistry

The unique combination of facile accessibility and diverse supramolecular interactions of 1,2,3-triazoles has led to their applications in supramolecular and coordination chemistry. Schulze and Schubert (2014) highlighted how triazole derivatives facilitate a variety of interactions, including hydrogen and halogen bonding, which are essential for the development of complex chemical systems (Schulze & Schubert, 2014).

Metal-Organic Frameworks (MOFs)

Triazole derivatives have been utilized in the synthesis of fluorinated metal-organic frameworks, exhibiting potential for applications in gas storage, catalysis, and separation technologies. Zhang et al. (2014) demonstrated the use of a fluorinated bis(triazole) ligand to construct novel MOFs with varying supramolecular architectures, further showing bactericidal activities against both Gram-positive and Gram-negative bacteria (Zhang et al., 2014).

Synthesis and Characterization of Novel Compounds

The synthesis of 1,2,3-triazole derivatives via multi-component reactions and their potential biological activities highlight the triazoles' role in drug discovery and development. Vo (2020) discussed the synthesis of disubstituted 1,2,3-triazoles, confirming their structures through various spectroscopic analyses and evaluating their antimicrobial activities (Vo, 2020).

Future Directions

The future research directions for “1-(3,5-difluorobenzyl)-1H-1,2,4-triazole” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-8-1-7(2-9(11)3-8)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGMFCCJLOLHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-difluorobenzyl)-1H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2570504.png)

![2-ethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2570507.png)

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2570510.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2570516.png)

![6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570518.png)

![1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2570521.png)

![[7-(Carboxymethyl-sulfamoyl)-9H-fluorene-2-sulfonylamino]-acetic acid](/img/structure/B2570522.png)